molecular formula C9H18N2O3 B000078 Butyl (2S)-2,5-diamino-5-oxopentanoate CAS No. 3837-34-1

Butyl (2S)-2,5-diamino-5-oxopentanoate

Cat. No. B000078
CAS RN: 3837-34-1
M. Wt: 202.25 g/mol
InChI Key: HVKWQKRQGKCDSG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various reagents. For example, a similar compound, “Tert-butyl (2S,6R)-2,6-dimethylpiperidine-4-carboxylate”, is synthesized from 2,6-dimethylpiperidine-4-carboxylic acid and tert-butyl chloroformate in the presence of a base.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “Butyl (2S)-2,5-diamino-5-oxopentanoate”, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving “Butyl (2S)-2,5-diamino-5-oxopentanoate” would depend on its specific structure and functional groups. For instance, if it contains an amino group, it might undergo reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and reactivity. These properties can be determined experimentally or predicted based on the compound’s structure .

Scientific Research Applications

Synthesis and Imaging Applications

Butyl (2S)-2,5-diamino-5-oxopentanoate has been utilized in the synthesis of precursors for PET radiotracers. For example, Liu et al. (2017) developed an efficient synthesis of a related compound, (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, serving as a precursor for tumor imaging in PET scans (Liu et al., 2017).

Enantiopure Non-Natural Alpha-Amino Acids

Butyl (2S)-2,5-diamino-5-oxopentanoate has been instrumental in the synthesis of enantiopure non-natural alpha-amino acids. Constantinou-Kokotou et al. (2001) described a method using a key intermediate closely related to butyl (2S)-2,5-diamino-5-oxopentanoate for synthesizing various non-natural alpha-amino acids, highlighting its utility in creating specialized molecules (Constantinou-Kokotou et al., 2001).

Crystal Structures and Coordination Protocols

In the study of crystal structures, compounds related to butyl (2S)-2,5-diamino-5-oxopentanoate have been analyzed. Su et al. (2014) investigated chiral lithium diamides derived from related compounds, providing insights into their crystal structures and coordination protocols (Su et al., 2014).

Radiosyntheses and Cancer Cell Imaging

In cancer research, derivatives of butyl (2S)-2,5-diamino-5-oxopentanoate have been synthesized for potential use in imaging. Huang et al. (2019) reported on the synthesis of a novel derivative for tumor imaging, exploring its properties for potentially enhancing glutamine metabolism in cancer cells (Huang et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable and may be harmful if swallowed or inhaled .

properties

IUPAC Name

butyl (2S)-2,5-diamino-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKWQKRQGKCDSG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl (2S)-2,5-diamino-5-oxopentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl (2S)-2,5-diamino-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
Butyl (2S)-2,5-diamino-5-oxopentanoate
Reactant of Route 3
Reactant of Route 3
Butyl (2S)-2,5-diamino-5-oxopentanoate
Reactant of Route 4
Reactant of Route 4
Butyl (2S)-2,5-diamino-5-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Butyl (2S)-2,5-diamino-5-oxopentanoate
Reactant of Route 6
Reactant of Route 6
Butyl (2S)-2,5-diamino-5-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.